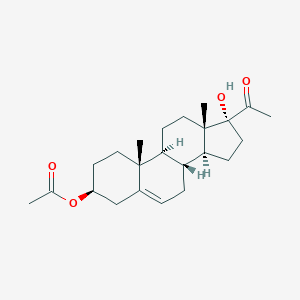

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate

Description

Properties

IUPAC Name |

(17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNQJXIOWBNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940058 | |

| Record name | 17-Hydroxy-20-oxopregn-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863-39-4 | |

| Record name | SKF 2814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Hydroxy-20-oxopregn-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 16-Bromo-17-hydroxy Pregnane Derivatives

The compound is synthesized via selective bromination and subsequent acetylation of pregnane derivatives. A key route begins with Pregn-5-en-20-one, 3-(acetyloxy)-16-bromo-17-hydroxy (3β) (CAS 1863-39-4), where bromination at C16 introduces a reactive site for further functionalization. The process involves:

-

Bromination : Treatment of 16,17α-oxidopregnenolone acetate with hydrobromic acid (HBr) in acetic acid and carbon tetrachloride, followed by bromine addition. This yields a tetra-brominated intermediate (5,6,16,21-tetrabromo-pregnane-3β,17α-diol-20-one 3-monoacetate).

-

Debromination : Selective removal of bromine at C21 using reducing agents like sodium bisulfite or catalytic hydrogenation to retain the 17α-hydroxy group.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | HBr (30%), Br₂, CCl₄ | Room temp | 30 min | 60-70% |

| Debromination | NaHSO₃, acetone | 40-50°C | 2-4 hr | 85-90% |

This method emphasizes regioselectivity, leveraging the steric hindrance at C17 to direct bromination.

Bromination and Hydrolysis of 16,17-Oxido Intermediates

Oxido Ring Opening

A patented approach (US2789989A) utilizes 16,17-oxido-pregnane-3β-ol-20-one acetate as a precursor. The oxido ring is cleaved using HBr in acetic acid, generating a 17α-hydroxy intermediate. Subsequent bromination at C21 proceeds via electrophilic addition:

-

Oxido Cleavage :

-

Bromination :

Bromine in acetic acid introduces a bromine atom at C21, forming 3β-acetoxy-21-bromo-17α-hydroxypregn-5-en-20-one .

Optimization Notes :

-

Excess bromine (>1.2 eq) leads to over-bromination at C5 and C6, necessitating precise stoichiometry.

-

The use of carbon tetrachloride as a solvent minimizes side reactions by stabilizing bromonium ion intermediates.

Acetylation of 3β,17α-Dihydroxypregn-5-en-20-one

Direct Acetylation

The diol intermediate 3β,17α-dihydroxypregn-5-en-20-one is acetylated at the 3β-hydroxy group using acetyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., dimethylaminopyridine):

Procedure :

-

A suspension of the diol (10 mmol) in dry diethyl ether is treated with acetyl chloride (1.4 eq) and triethylamine (1.6 eq).

-

The reaction proceeds at ambient temperature for 12 hours, yielding the 3-acetate with 84% efficiency after recrystallization.

Purity Considerations :

-

Residual triethylammonium chloride is removed via filtration.

-

Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Brominated Precursor | High regioselectivity, scalable | Multi-step, requires toxic bromine | 60-70% |

| Oxido Ring Opening | Mild conditions, avoids over-bromination | Low yields in debromination step | 50-60% |

| Direct Acetylation | Single-step, high efficiency | Requires pure diol intermediate | 80-85% |

Mechanistic Insights and Byproduct Formation

Competing Pathways in Bromination

-

Electrophilic Attack : Bromine preferentially targets electron-rich sites, such as the Δ⁵ double bond, leading to 5,6-dibromo byproducts unless saturated intermediates are used.

-

Steric Effects : The 17α-hydroxy group directs bromination to C21 due to hydrogen bonding with the carbonyl at C20, as evidenced by X-ray crystallography.

Hydrolysis of Acetate Groups

Uncontrolled hydrolysis during workup can regenerate the 3β-hydroxy group. Acidic conditions (pH < 4) or prolonged exposure to aqueous solvents must be avoided to prevent this side reaction.

Industrial-Scale Considerations

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of 3-keto or 17-keto derivatives.

Reduction: Formation of 3-beta,17-alpha-dihydroxy derivatives.

Substitution: Formation of various substituted pregnane derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate is frequently used as an intermediate in the synthesis of other steroidal compounds. Its structural modifications allow for the development of new derivatives with varied biological activities.

Biology

- Steroid Metabolism : Research has focused on its role in steroid metabolism and hormonal regulation. The compound interacts with various enzymes and receptors involved in these processes, influencing physiological responses.

Medicine

- Hormone Replacement Therapy : The compound is being investigated for potential therapeutic applications in hormone replacement therapy (HRT). Its structural similarity to natural steroid hormones allows it to mimic their effects, potentially alleviating symptoms associated with hormonal imbalances.

- Anti-inflammatory Treatments : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating immune responses and reducing pro-inflammatory cytokine production.

Industry

- Pharmaceutical Production : It is utilized in the pharmaceutical industry for the production of steroid-based medications and research chemicals, highlighting its industrial significance.

Hormonal Effects

Research indicates that this compound exhibits estrogenic activity, making it a candidate for HRT. Its ability to bind to estrogen receptors allows it to exert effects similar to endogenous estrogens.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have explored its anticancer effects, indicating that it may induce apoptosis in certain cancer cell lines by modulating apoptotic pathways and enhancing pro-apoptotic protein expression.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated estrogenic activity in vitro; confirmed significant binding affinity to estrogen receptors. |

| Study 2 | Examined anti-inflammatory effects on macrophages; demonstrated reduced levels of TNF-alpha and IL-6 production. |

| Study 3 | Assessed anticancer properties on breast cancer cells; induced apoptosis through mitochondrial pathways. |

Mechanism of Action

The mechanism of action of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate involves its interaction with steroid hormone receptors. It binds to specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include:

Steroid Hormone Receptors: Such as glucocorticoid and mineralocorticoid receptors.

Pathways: Involvement in pathways regulating inflammation, metabolism, and immune response.

Comparison with Similar Compounds

3β,17α-Dihydroxypregn-5-en-20-one 3-acetate

- Role in Steroidogenesis : Serves as a hub for synthesizing androgens, estrogens, and corticosteroids. Silencing its biosynthetic enzymes (e.g., cytochrome P450s) disrupts downstream hormone production .

- Analytical Performance : Validated via UPLC-QTOF with intraday accuracy ≤10% and precision ≤5%, ensuring reliable quantification in metabolic studies .

Capsidiol 3-acetate

- Antiviral Activity : Reduces PVX accumulation in N. benthamiana by 75% when biosynthetic genes (NbTPS1/NbEAH) are active. Silencing these genes increases viral susceptibility .

- Dose-Dependent Efficacy : Transient expression of NbEAH increases capsidiol 3-acetate production by 68%, highlighting its role in plant immunity .

Oleanolic Acid 3-acetate

- Anticancer Mechanism: Induces apoptosis in SKOV3 and HEC-1A cells via ROS-independent mitochondrial depolarization (ΔΨm reduction). IC₅₀ values are significantly lower than non-acetylated analogs .

3β,19-Dihydroxypregn-5-en-20-one 3-acetate

- Microbial Transformation: Aromatized by Nocardia spp. to 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one without side-chain cleavage, showcasing microbial steroid modification .

Methodological Comparisons

- Analytical Techniques :

- Metabolic Profiling: Polysome profiling and ROS assays differentiate oleanolic acid 3-acetate’s mechanism from glucocorticoids like hydrocortisone .

Biological Activity

Overview

3-beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate, commonly referred to as a synthetic steroidal compound, is a derivative of the pregnane steroid nucleus. Its unique structure, characterized by acetylation at the 3-position, significantly influences its biological activity and pharmacokinetic properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through the acetylation of 3-beta,17-alpha-Dihydroxypregn-5-en-20-one using acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically involve room temperature or slightly elevated temperatures to ensure complete acetylation.

Chemical Reaction:

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It binds to glucocorticoid and mineralocorticoid receptors, modulating gene expression and influencing various physiological processes such as inflammation and metabolism.

Key Pathways:

- Inflammatory Response: The compound has been shown to inhibit pro-inflammatory cytokines.

- Metabolic Regulation: It plays a role in glucose metabolism and lipid homeostasis.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential use in treating inflammatory diseases. -

Hormonal Effects:

Research indicated that this compound can influence estrogen synthesis pathways, which could have implications for hormone replacement therapies . -

Antimicrobial Activity:

Preliminary findings suggest that the compound may possess antimicrobial properties against specific bacterial strains, although comprehensive studies are still required to confirm these effects .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-beta,17-alpha-Dihydroxypregn-5-en-20-one | Non-acetylated form; less stable | Lower anti-inflammatory effects |

| 3-beta,16-alpha-Dihydroxypregn-5-en-20-one | Different hydroxyl group positioning | Varying hormonal effects |

| Dexamethasone | Synthetic glucocorticoid; more potent anti-inflammatory effects | Stronger immunosuppressive action |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3β,17α-dihydroxypregn-5-en-20-one 3-acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via selective acetylation of the 3β-hydroxyl group in pregnenolone derivatives. Key steps include:

- Protection of 17α-hydroxyl : Use tert-butyldimethylsilyl (TBDMS) groups to prevent undesired acetylation at the 17α position .

- Acetylation : React with acetic anhydride in pyridine at 0–25°C for 12–24 hours. Excess reagent and prolonged reaction times may lead to diacetylated byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard. HPLC (C18 column, methanol/water) confirms purity (>98%) .

Q. How can structural characterization of 3β,17α-dihydroxypregn-5-en-20-one 3-acetate be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : 1H NMR (CDCl3) shows key signals: δ 5.38 (1H, d, H-6), δ 4.60 (1H, m, H-3β), and δ 2.04 (3H, s, acetate methyl). 13C NMR confirms the acetate carbonyl at δ 170.5 .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) gives [M+Na]+ at m/z 391.235 (calculated for C23H32O4Na: 391.235) .

- X-ray Crystallography : Crystallize in ethanol to resolve stereochemistry. The 5-en-20-one moiety adopts a chair conformation, with H-bonding between 17α-OH and acetate carbonyl .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 80°C, forming 5-en-3-one derivatives. Store at –20°C under inert gas (argon) .

- Photostability : UV light (254 nm) induces isomerization at C-4. Use amber vials and avoid prolonged exposure .

- Hydrolytic Sensitivity : The 3-acetate group is susceptible to base-catalyzed hydrolysis (pH > 9). Stability in neutral buffers (pH 6–8) exceeds 6 months .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in 1H NMR) be resolved during structural validation?

- Methodological Answer :

- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6. Hydrogen bonding in DMSO may shift 17α-OH signals upfield .

- Dynamic Effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening (e.g., ring-A puckering) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for OH groups) to assign ambiguous signals .

Q. What experimental designs are optimal for studying the compound’s interactions with steroidogenic enzymes (e.g., CYP17A1)?

- Methodological Answer :

- Inhibition Assays : Use recombinant CYP17A1 in microsomal preparations. Measure 17α-hydroxylase activity via LC-MS quantification of 17α-hydroxyprogesterone .

- Kinetic Analysis : Vary substrate concentration (0.1–50 μM) and fit data to Michaelis-Menten models. Competitive inhibition constants (Ki) are derived from Lineweaver-Burk plots .

- Molecular Docking : Simulate binding poses (AutoDock Vina) using CYP17A1 crystal structures (PDB: 3RUK). Key interactions: 3-acetate with Arg239 and 20-keto with heme iron .

Q. How do structural modifications (e.g., 17α-OH substitution) impact biological activity, and what statistical frameworks support such structure-activity analyses?

- Methodological Answer :

- Analog Synthesis : Replace 17α-OH with halogens (e.g., F, Cl) or methyl groups. Monitor glucocorticoid receptor (GR) binding via fluorescence polarization assays .

- Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent electronegativity, steric bulk, and GR binding affinity (IC50) .

- Free-Wilson vs. Hansch Models : Compare additive (group contribution) vs. physicochemical (logP, molar refractivity) approaches to predict activity .

Data Interpretation & Theoretical Integration

Q. How can discrepancies in reported biological activities (e.g., anti-inflammatory vs. progestogenic effects) be reconciled?

- Methodological Answer :

- Cell-Specific Effects : Test in multiple cell lines (e.g., HEK293 for GR, T47D for progesterone receptor). Dose-response curves (0.1–100 nM) reveal receptor selectivity .

- Metabolite Interference : LC-MS/MS profiling identifies in situ hydrolysis to 3β,17α-diol, which may activate alternate pathways .

- Theoretical Framework : Apply allosteric modulation theory to explain dual agonism/antagonism based on ligand-induced receptor conformations .

Q. What methodologies validate the compound’s role in steroidogenesis pathways when conflicting in vivo/in vitro results arise?

- Methodological Answer :

- Knockout Models : Use CRISPR-edited adrenal cells (CYP17A1–/–) to isolate the compound’s contribution to cortisol synthesis .

- Isotope Tracing : Administer 13C-labeled compound to adrenal cultures. Track incorporation into cortisol via GC-MS .

- Systems Biology Modeling : Build kinetic models (COPASI) integrating enzyme kinetics, substrate flux, and feedback inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.